3,4-Dimethylhexan-1-amine

Description

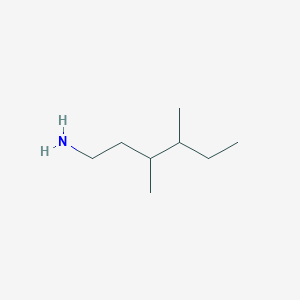

3,4-Dimethylhexan-1-amine is a branched primary aliphatic amine with the molecular formula C₈H₁₉N and a molar mass of 129.24 g/mol. Its structure features a hexane backbone with methyl groups at the C3 and C4 positions, as represented by the SMILES notation CCC(C)C(C)CCN . The compound is commonly utilized in organic synthesis and pharmaceutical intermediates due to its reactive primary amine group. Its hydrochloride salt (CID 19083263) is documented in structural databases, highlighting its relevance in industrial and research applications .

Properties

Molecular Formula |

C8H19N |

|---|---|

Molecular Weight |

129.24 g/mol |

IUPAC Name |

3,4-dimethylhexan-1-amine |

InChI |

InChI=1S/C8H19N/c1-4-7(2)8(3)5-6-9/h7-8H,4-6,9H2,1-3H3 |

InChI Key |

BMRPIHRBNXNHFS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dimethylhexan-1-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia with 3,4-dimethylhexyl halides. The reaction is typically carried out in a sealed tube to prevent the escape of ammonia gas. The halide is heated with a concentrated solution of ammonia in ethanol, leading to the formation of the amine .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of nitriles or the reductive amination of ketones. These methods are preferred due to their efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylhexan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Halogenated compounds and strong bases like sodium hydroxide (NaOH) are often employed.

Major Products Formed

Oxidation: Oximes and nitriles.

Reduction: Primary amines.

Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

3,4-Dimethylhexan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of other chemicals.

Biology: It serves as a reagent in the synthesis of biologically active compounds.

Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals.

Industry: It is utilized in the production of surfactants, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dimethylhexan-1-amine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in reactions that form new carbon-nitrogen bonds. This compound can also interact with enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 3,4-Dimethylhexan-1-amine with two structurally related amines: 1-(4-phenylphenyl)hexan-1-amine (aromatic substituent) and 4,4'-methylenebiscyclohexanamine (cyclic dimer).

Key Observations :

- Branched vs. Aromatic Substitution : The branched structure of this compound reduces intermolecular van der Waals forces compared to linear isomers, leading to a lower boiling point. In contrast, 1-(4-phenylphenyl)hexan-1-amine’s aromatic biphenyl group increases molar mass and introduces π-π interactions, likely reducing water solubility .

- Cyclic vs.

Toxicity and Regulatory Profiles

According to OECD reports on primary amines (C1–C13), aliphatic amines like this compound generally exhibit moderate aquatic toxicity and may require handling precautions due to their irritant properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.